Cangrelor Impurity 8

Description

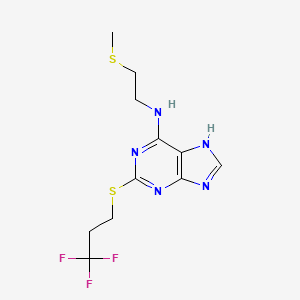

Structure

3D Structure

Properties

IUPAC Name |

N-(2-methylsulfanylethyl)-2-(3,3,3-trifluoropropylsulfanyl)-7H-purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3N5S2/c1-20-5-3-15-8-7-9(17-6-16-7)19-10(18-8)21-4-2-11(12,13)14/h6H,2-5H2,1H3,(H2,15,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNDPACLVBHNENT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCNC1=NC(=NC2=C1NC=N2)SCCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3N5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1830294-25-1 | |

| Record name | 9H-Purin-6-amine, N-(2-(methylthio)ethyl)-2-((3,3,3-trifluoropropyl)thio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1830294251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-PURIN-6-AMINE, N-(2-(METHYLTHIO)ETHYL)-2-((3,3,3-TRIFLUOROPROPYL)THIO)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N6RMF8XHB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure of Cangrelor Impurity 8

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Impurity Profiling in the Development of Cangrelor

Cangrelor is a potent, intravenously administered, direct-acting P2Y12 platelet receptor inhibitor. Its rapid onset and offset of action make it a valuable therapeutic agent in the setting of percutaneous coronary intervention (PCI)[1]. As an analogue of adenosine triphosphate (ATP), Cangrelor's efficacy is intrinsically linked to its precise chemical structure. Consequently, the presence of any impurities, arising from either the manufacturing process or degradation, can have significant implications for the drug's safety and efficacy. This guide provides a detailed technical overview of Cangrelor Impurity 8, a known impurity associated with the Cangrelor manufacturing and stability profile.

Chemical Identity and Structure of this compound

This compound is chemically identified as N-(2-(methylsulfinyl)ethyl)-2-((3,3,3-trifluoropropyl)thio)-9H-purin-6-amine [2][3]. Its molecular and structural characteristics are summarized in the table below.

| Parameter | Value |

| CAS Number | 2351938-00-4[3] |

| Molecular Formula | C₁₁H₁₄F₃N₅OS₂[4] |

| Molecular Weight | 353.38 g/mol [4] |

The core of this compound is a purine ring system, substituted at the 2 and 6 positions. The substituent at the 2-position is a 3,3,3-trifluoropropylthio group, while the 6-position is functionalized with an N-(2-(methylsulfinyl)ethyl)amino group. It is the presence of the sulfoxide moiety in this latter side chain that is the defining feature of this particular impurity.

Origin and Formation Pathway of this compound

This compound is primarily considered an oxidative degradation product. The thioether in the N-6 side chain of a related precursor or impurity is susceptible to oxidation, leading to the formation of the corresponding sulfoxide. This oxidation can potentially occur under various conditions, including exposure to oxidizing agents during synthesis or long-term storage.

Forced degradation studies on Cangrelor have demonstrated its sensitivity to oxidative conditions[5]. While the primary degradation pathway for Cangrelor itself is dephosphorylation[6], the core molecular structure, when exposed to oxidative stress, can undergo modifications such as the oxidation of its sulfur atoms.

The likely precursor to this compound is N-[2-(Methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-9H-purin-6-amine (CAS: 1830294-25-1), which is itself a known impurity in the synthesis of Cangrelor[4][7]. The oxidation of the methylthio group in this precursor would directly yield this compound.

Analytical Characterization and Methodologies

The identification and quantification of this compound rely on modern analytical techniques, primarily high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).

High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method is crucial for the separation of Cangrelor from its impurities, including Impurity 8. While a specific validated method solely for Impurity 8 is not publicly detailed, general methods for Cangrelor and its related substances are applicable. A typical reversed-phase HPLC method would involve:

-

Column: A C18 column (e.g., Waters Symmetry C18, 250 mm x 4.6 mm, 5 µm) is commonly used for the separation of purine-based compounds[2].

-

Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., ammonium phosphate) and an organic modifier like acetonitrile is effective for resolving compounds with differing polarities[2]. The introduction of the polar sulfoxide group in Impurity 8 will alter its retention time compared to its thioether precursor.

-

Detection: UV detection at a wavelength of approximately 242 nm is suitable for monitoring these purine-containing molecules[2].

Experimental Protocol: General HPLC Method for Cangrelor and Impurities

-

Preparation of Mobile Phase A: Prepare a 15 mmol·L⁻¹ ammonium phosphate solution and adjust the pH to 7.0 with phosphoric acid.

-

Preparation of Mobile Phase B: Use HPLC-grade acetonitrile.

-

Gradient Program:

-

Start with a suitable ratio of Mobile Phase A and B.

-

Program a linear gradient to increase the percentage of Mobile Phase B to elute the more non-polar components.

-

Equilibrate the column with the initial mobile phase composition before the next injection.

-

-

Flow Rate: A flow rate of 1.0 mL·min⁻¹ is typical.

-

Column Temperature: Maintain the column at a constant temperature, for instance, 30 °C, to ensure reproducible retention times.

-

Injection Volume: Inject a fixed volume of the sample solution.

-

Detection: Monitor the eluent at 242 nm.

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

For the definitive structural elucidation of this compound, mass spectrometry and NMR spectroscopy are indispensable.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS), often using techniques like Quadrupole Time-of-Flight (Q-TOF), provides an accurate mass measurement of the impurity, allowing for the determination of its elemental composition. Tandem MS (MS/MS) experiments are used to fragment the molecule and provide structural information based on the fragmentation pattern. The mass spectrum of this compound would be expected to show a protonated molecule [M+H]⁺ at an m/z corresponding to its molecular weight of 353.38.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom in the molecule. For this compound, the key diagnostic signals would be the chemical shifts of the protons and carbons in the methylsulfinylethyl side chain, which would differ significantly from those in the methylthioethyl precursor due to the deshielding effect of the sulfoxide group.

While specific, publicly available NMR and MS spectra for this compound are limited, reference standards are commercially available from various suppliers, who can provide a Certificate of Analysis with this detailed characterization data upon request[3][8].

Significance and Regulatory Context

The control of impurities is a critical aspect of pharmaceutical quality control, as mandated by regulatory agencies such as the FDA and EMA. The presence of impurities, even at low levels, can affect the stability, bioavailability, and safety of the final drug product. Oxidative degradation, in particular, can lead to the formation of impurities with potentially altered pharmacological or toxicological profiles.

While there is no specific public information on the biological activity of this compound, it is known that the primary metabolite of Cangrelor, formed by dephosphorylation, has negligible antiplatelet activity[6][9]. The pharmacological impact of the sulfoxide modification on the purine core of Impurity 8 is not well-documented in the public domain. However, as a matter of principle in drug development, all impurities above a certain threshold must be identified, and if necessary, their potential toxicological effects evaluated. The acceptable limits for impurities are defined by guidelines such as those from the International Council for Harmonisation (ICH).

Conclusion

This compound, N-(2-(methylsulfinyl)ethyl)-2-((3,3,3-trifluoropropyl)thio)-9H-purin-6-amine, is an important oxidative degradation product related to the synthesis and stability of Cangrelor. Its structural characterization is achieved through a combination of advanced analytical techniques, with HPLC-MS being the primary tool for its detection and quantification. A thorough understanding of its formation and analytical control is essential for ensuring the quality, safety, and efficacy of Cangrelor as a therapeutic agent. This guide provides a foundational understanding for researchers and drug development professionals involved in the lifecycle of this critical antiplatelet drug.

References

-

Cangrelor. (n.d.). In Drugs.com. Retrieved January 16, 2026, from [Link]

- Guvvala, V., et al. (2019). A study on structural characterization of degradation products of cangrelor using LC/QTOF/MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 170, 327-334.

-

Cleanchem. (n.d.). This compound | CAS No: 2351938-00-4. Retrieved January 16, 2026, from [Link]

- Kengreal (cangrelor) for injection, for intravenous use. (2015).

-

Pharmaffiliates. (n.d.). Cangrelor-impurities. Retrieved January 16, 2026, from [Link]

- ResearchGate. (2018). Determination of related substances in cangrelor by HPLC. Chinese Journal of New Drugs, 27(13), 1531-1536.

-

Allmpus. (n.d.). This compound. Retrieved January 16, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Cangrelor. PubChem Compound Database. Retrieved January 16, 2026, from [Link]

-

Cleanchem. (n.d.). This compound. Retrieved January 16, 2026, from [Link]

-

Veeprho. (n.d.). Cangrelor Sulfoxide (Sodium Salt). Retrieved January 16, 2026, from [Link]

-

Veeprho. (n.d.). Cangrelor Impurities and Related Compound. Retrieved January 16, 2026, from [Link]

Sources

- 1. kengreal.com [kengreal.com]

- 2. researchgate.net [researchgate.net]

- 3. cleanchemlab.com [cleanchemlab.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. researchgate.net [researchgate.net]

- 6. Cangrelor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. veeprho.com [veeprho.com]

- 8. allmpus.com [allmpus.com]

- 9. Cangrelor - PMC [pmc.ncbi.nlm.nih.gov]

Identification and characterization of Cangrelor degradation products

An In-Depth Technical Guide to the Identification and Characterization of Cangrelor Degradation Products

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals engaged in the identification and structural elucidation of degradation products (DPs) of Cangrelor. As an intravenous, direct-acting P2Y12 platelet inhibitor with a rapid onset and offset of action, understanding the stability and degradation profile of Cangrelor is paramount for ensuring its quality, safety, and efficacy.[1][2] This document moves beyond mere procedural lists to explain the causality behind experimental choices, grounding every protocol in the principles of scientific integrity and regulatory compliance.

The narrative is structured to logically flow from understanding the molecule's inherent vulnerabilities to designing robust experiments for degradant generation, and finally, to applying a synergistic multi-technique analytical workflow for definitive characterization.

Part 1: The Degradation Profile of Cangrelor: Pathways and Mechanisms

A foundational understanding of Cangrelor's degradation pathways is critical for designing meaningful stress studies and developing appropriate analytical methods. The degradation of this adenosine triphosphate (ATP) analog can be broadly categorized into two distinct routes: enzymatic degradation relevant to its in-vivo and biological matrix behavior, and chemical degradation observed under forced stress conditions.[3][4]

In-Vivo and Biological Matrix Degradation: The Enzymatic Pathway

In the physiological environment, Cangrelor's primary route of deactivation is rapid enzymatic dephosphorylation.[1][3]

-

Mechanism: This process is mediated by ectonucleotidases (such as NTPDase1/CD39) and alkaline phosphatases, which are present on the surface of endothelial cells and platelets.[3] These enzymes hydrolyze the triphosphate chain of Cangrelor, converting it into an inactive nucleoside metabolite.[3][4] This pathway is notably independent of the hepatic cytochrome P450 enzyme system, which metabolizes many other antiplatelet agents.[1][3]

-

Significance: This enzymatic pathway is responsible for Cangrelor's very short plasma half-life of approximately 3 to 6 minutes, which allows for rapid restoration of platelet function upon cessation of infusion.[3] For researchers conducting in-vitro assays using plasma or whole blood, this rapid degradation is a critical experimental factor that must be controlled, often by using ectonucleotidase inhibitors like ARL 67156.[3]

Chemical Degradation: Insights from Forced Degradation Studies

Forced degradation, or stress testing, is mandated by regulatory bodies like the ICH to elucidate the intrinsic stability of a drug substance.[5][6] Studies have conclusively shown that Cangrelor is susceptible to specific chemical stresses.

-

Hydrolytic Degradation (Acidic and Basic): Cangrelor demonstrates significant degradation under both acidic and basic conditions.[7][8] This involves the hydrolysis of labile bonds within the molecule, likely including the triphosphate moiety and potentially the glycosidic bond, leading to a variety of degradation products.

-

Oxidative Degradation: The molecule is also sensitive to oxidative stress, for instance, when exposed to hydrogen peroxide.[7][8] The thioether groups present in the Cangrelor structure are potential sites for oxidation.

-

Stability Profile: Conversely, formal forced degradation studies have demonstrated that Cangrelor is robust and stable under thermal (e.g., 80°C) and photolytic stress conditions as per ICH guidelines.[3][7][8]

The following diagram illustrates the primary degradation pathways for Cangrelor.

Part 2: A Framework for Forced Degradation Studies

The objective of a forced degradation study is twofold: to identify the likely degradation products that could arise during storage and to establish the "stability-indicating" capability of the analytical methods used for quality control.[6][9] The study must be designed to achieve a target degradation of 5-20%, which is sufficient to generate and detect primary degradants without causing such extensive decomposition that the results become irrelevant.[6][10]

Experimental Design: Rationale and Protocol

The choice of stress conditions is dictated by ICH guideline Q1A(R2).[6][9] The following protocol provides a robust starting point for initiating stress studies on a Cangrelor drug substance.

| Stress Condition | Protocol | Rationale & Self-Validation |

| Acid Hydrolysis | 1. Prepare a 1 mg/mL solution of Cangrelor in a 50:50 mixture of acetonitrile and water. 2. Add an equal volume of 0.1 M Hydrochloric Acid (HCl). 3. Incubate at 60°C for a defined period (e.g., 2, 4, 8 hours), sampling at each time point. 4. Neutralize the sample with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH) before analysis. | Simulates acidic environments. The time-course sampling allows for tracking the formation and potential secondary degradation of DPs. The method is validated by observing a clear decrease in the parent peak and the appearance of new, distinct DP peaks in the chromatogram. |

| Base Hydrolysis | 1. Prepare a 1 mg/mL solution of Cangrelor as above. 2. Add an equal volume of 0.1 M Sodium Hydroxide (NaOH). 3. Incubate at room temperature, sampling at defined intervals (e.g., 30, 60, 120 minutes). 4. Neutralize the sample with an equivalent amount of 0.1 M HCl before analysis. | Simulates alkaline environments. Cangrelor is often more sensitive to base, hence the milder temperature. Time-course sampling validates the degradation kinetics. |

| Oxidation | 1. Prepare a 1 mg/mL solution of Cangrelor as above. 2. Add an equal volume of 3% Hydrogen Peroxide (H₂O₂). 3. Incubate at room temperature for a defined period (e.g., 24 hours). 4. Analyze directly. | Mimics potential oxidative stress from atmospheric oxygen or peroxide-forming excipients. The appearance of new peaks, distinct from hydrolytic DPs, validates the specificity of the oxidative pathway. |

| Thermal Stress | 1. Store the solid Cangrelor drug substance in a calibrated oven at 80°C for 48 hours.[3] 2. Prepare a solution of the stressed solid for analysis and compare it to an unstressed control. | Assesses the intrinsic stability of the solid-state drug at elevated temperatures. As Cangrelor is known to be thermally stable, this condition serves as a control and confirms the method's ability to show no change when none is expected.[7][8] |

| Photolytic Stress | 1. Expose the solid Cangrelor drug substance to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B).[11] 2. Analyze a solution of the stressed solid against a dark control. | Evaluates light sensitivity. As with thermal stress, this acts as a negative control for Cangrelor, confirming its photostability and validating that the analytical method does not generate false positives under these conditions.[3][7] |

Forced Degradation Workflow

The overall process follows a systematic sequence from stress application to data analysis, ensuring that each step informs the next.

Part 3: The Analytical Workflow for Identification and Characterization

No single analytical technique can provide all the necessary information. A synergistic approach combining separation science with high-resolution mass spectrometry and NMR spectroscopy is the gold standard.[8]

Step 1: Separation via a Stability-Indicating HPLC Method

-

Expertise & Causality: The cornerstone of any degradation study is a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method.[12][13] Its purpose is to resolve the main active pharmaceutical ingredient (API) peak from all process-related impurities and degradation products.[5] Failure to achieve baseline separation leads to inaccurate quantification and makes the identification of individual DPs impossible. A gradient elution method is typically required to resolve early-eluting polar DPs from the more retained parent compound and later-eluting non-polar DPs.

-

Protocol: Stability-Indicating HPLC Method

Parameter Condition Rationale Column Waters Symmetry C18 (250 mm × 4.6 mm, 5 µm) or equivalent.[14] A C18 stationary phase provides excellent hydrophobic retention for a molecule like Cangrelor and its structurally similar DPs. The specified dimensions offer high efficiency for good resolution. Mobile Phase A: 15 mmol·L⁻¹ ammonium phosphate buffer (pH adjusted to 7.0). B: Acetonitrile.[14] The neutral pH buffer helps to maintain a consistent ionization state of the acidic and basic functional groups in Cangrelor and its DPs, leading to sharp, symmetrical peaks. Acetonitrile is a common organic modifier with good UV transparency. Elution Gradient elution (specific gradient to be optimized based on the complexity of the degradant profile). A gradient is essential to elute a wide range of compounds with varying polarities within a reasonable run time while maintaining good resolution. Flow Rate 1.0 mL·min⁻¹.[14] A standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure. Column Temp. 30 °C.[14] Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape. Detection UV/PDA at 242 nm.[14] The wavelength should be set at an absorbance maximum for Cangrelor to ensure high sensitivity for both the parent drug and DPs that retain the core chromophore. A Photodiode Array (PDA) detector is superior as it provides spectral data for peak purity assessment.

Step 2: Identification with LC-MS/MS

-

Expertise & Causality: Once separated by HPLC, the DPs are directed into a mass spectrometer. High-resolution MS (HRMS), such as Quadrupole Time-of-Flight (QTOF), is invaluable.[7][8] It provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition (e.g., CₓHᵧNₐOᵦP꜀Sₑ). Tandem MS (MS/MS) is then used to fragment the DP, and the resulting fragmentation pattern provides clues to its structure, acting like a molecular fingerprint.[15]

-

Protocol: LC/QTOF/MS/MS Analysis

-

System Setup: Couple the validated HPLC method directly to a QTOF mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Ionization: Operate in both positive and negative ESI modes in separate runs. Cangrelor's phosphate groups are readily deprotonated, making negative mode highly effective, while the purine core can be protonated in positive mode.

-

Full Scan MS: Acquire data in full scan mode (e.g., m/z 100-1000) to detect all eluting ions and determine their accurate masses.

-

MS/MS Acquisition: Perform data-dependent acquisition (DDA) or targeted MS/MS. In DDA, the instrument automatically selects the most intense ions from the full scan for fragmentation. This helps in identifying unexpected DPs.

-

Data Interpretation: Use the accurate mass to propose elemental compositions for the parent ion of each DP. Analyze the MS/MS fragmentation patterns to deduce structural modifications (e.g., loss of a phosphate group, addition of oxygen) relative to the parent drug.

-

Step 3: Definitive Structure Elucidation with NMR

-

Expertise & Causality: While LC-MS/MS provides compelling evidence for a proposed structure, it does not definitively prove atomic connectivity or stereochemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is the ultimate tool for unambiguous structure elucidation.[7] It requires isolating the DP in sufficient quantity and purity (typically >0.5 mg). Techniques like ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) map out the complete carbon-hydrogen framework of the molecule, leaving no ambiguity.

-

Protocol: Isolation and NMR Characterization

-

Isolation: Develop a preparative or semi-preparative HPLC method to isolate the major DPs identified by LC-MS. Collect the corresponding fractions.

-

Purification: Pool the fractions and remove the mobile phase solvents (e.g., via lyophilization or evaporation) to obtain the purified DP.

-

NMR Analysis: Dissolve the isolated DP in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Acquire Spectra: Perform a suite of NMR experiments:

-

¹H NMR: To identify the types and number of protons.

-

¹³C NMR: To identify the types of carbon environments.

-

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and piece together the final structure.

-

-

Summary of Known Cangrelor Degradation Products

Forced degradation studies have identified several key degradation products. A study characterized six major DPs formed under various stress conditions.[7][8]

| Designation | Formation Condition | Characterization Techniques | Notes |

| DP-1 to DP-6 | Acidic, Basic, and Oxidative Stress | LC/QTOF/MS/MS, NMR[7][8] | Represent various hydrolytic and oxidative modifications to the parent molecule. Three of these (DP-1, DP-5, DP-6) were novel structures not previously reported in the literature.[7] |

| Impurity A, B, C, D, E | Hydrolysis and Oxidation | HPLC[14][16] | These are known impurities monitored during quality control. The specific structures are typically held by the manufacturer but are resolved by validated HPLC methods.[14] |

| Nucleoside Metabolite | Enzymatic Dephosphorylation | N/A (In-vivo) | The primary metabolite in biological systems, formed by the cleavage of the triphosphate group.[3][4] |

Conclusion

The successful identification and characterization of Cangrelor degradation products is not a linear process but an iterative cycle of hypothesis, experimentation, and advanced analytical investigation. It requires a deep understanding of the molecule's inherent chemistry, a systematic approach to forced degradation compliant with regulatory standards, and the intelligent application of a multi-technique analytical platform. By combining the separation power of HPLC with the investigative strengths of MS and the definitive structural insight of NMR, researchers can fully elucidate degradation pathways. This knowledge is invaluable, directly informing the development of robust manufacturing processes, stable formulations, and reliable quality control methods, ultimately ensuring the delivery of a safe and effective drug to the patient.[7][8]

References

- Regulatory Considerations for Forced Degradation Studies to Assess the Stability of Drugs. (n.d.).

- Methods to prevent Cangrelor degradation during in vitro experiments. (n.d.). Benchchem.

-

Guvvala, V., et al. (2019). A study on structural characterization of degradation products of cangrelor using LC/QTOF/MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 170, 327-334. [Link]

- HPLC (high performance liquid chromatography) detection method for Cangrelor intermediate impurities. (n.d.).

- Forced Degradation Study as per ICH Guidelines: Wh

-

A study on structural characterization of degradation products of cangrelor using LC/QTOF/MS/MS and NMR. (2019). ResearchGate. [Link]

-

Determination of related substances in cangrelor by HPLC. (2018). ResearchGate. [Link]

- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).

-

Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

- Pharmaceutical formulations comprising high purity cangrelor and methods for preparing and using the same. (n.d.).

-

Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). LinkedIn. [Link]

-

Cangrelor. (2023). StatPearls - NCBI Bookshelf. [Link]

- A study on structural characterization of degradation products of cangrelor using LC/QTOF/MS/MS and NMR. (2019). OUCI.

-

Cangrelor. (n.d.). PubChem - NIH. [Link]

- Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (n.d.). CONICET.

-

High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. (2024). Veeprho. [Link]

- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025).

-

Guideline recommendations for cangrelor should be upgraded: pros and cons. (n.d.). PMC - NIH. [Link]

Sources

- 1. Cangrelor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Guideline recommendations for cangrelor should be upgraded: pros and cons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Cangrelor | C17H25Cl2F3N5O12P3S2 | CID 9854012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmafocusasia.com [pharmafocusasia.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. A study on structural characterization of degradation products of cangrelor using LC/QTOF/MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. biopharminternational.com [biopharminternational.com]

- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 12. veeprho.com [veeprho.com]

- 13. pharmoutsourcing.com [pharmoutsourcing.com]

- 14. researchgate.net [researchgate.net]

- 15. A study on structural characterization of degradation products of cangrelor using LC/QTOF/MS/MS and NMR [ouci.dntb.gov.ua]

- 16. US9700575B2 - Pharmaceutical formulations comprising high purity cangrelor and methods for preparing and using the same - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the formation mechanism of Cangrelor Related Compound 8, a notable impurity associated with the potent antiplatelet agent, Cangrelor. Understanding the genesis of this and other related substances is paramount for the development of robust manufacturing processes, stable formulations, and comprehensive analytical methods to ensure the safety and efficacy of Cangrelor.

Introduction to Cangrelor and the Imperative of Impurity Profiling

Cangrelor, an analogue of adenosine triphosphate (ATP), is a direct-acting, intravenous P2Y12 platelet receptor inhibitor.[1] Its rapid onset and reversible action make it a critical therapeutic option in the setting of percutaneous coronary intervention (PCI).[2] As with any pharmaceutical agent, the control of impurities is a critical aspect of drug development and manufacturing, mandated by regulatory bodies worldwide. Impurities can arise from the manufacturing process, degradation of the active pharmaceutical ingredient (API), or interaction between the API and excipients.

This guide focuses on a specific related substance, designated as Cangrelor Related Compound 8. Through a systematic analysis of available scientific literature and chemical principles, we will elucidate its structure and propose a detailed mechanism for its formation.

Structure Elucidation of Cangrelor Related Compound 8

Cangrelor Related Compound 8 has been identified as N-(2-(methylsulfinyl)ethyl)-2-((3,3,3-trifluoropropyl)thio)-9H-purin-6-amine , with the Chemical Abstracts Service (CAS) number 2351938-00-4 .[3]

A critical examination of this structure reveals two significant deviations from the parent Cangrelor molecule:

-

Absence of the Ribose and Triphosphate Moieties: The core structure is the purine base with its characteristic side chains, indicating a cleavage of the N-glycosidic bond that connects the purine to the ribose sugar in Cangrelor.

-

Oxidation of the Methylthio Group: The methylthio (-S-CH₃) group on the ethylamino side chain has been oxidized to a methylsulfinyl (-SO-CH₃) group.

Based on this structural evidence, the formation of Cangrelor Related Compound 8 can be attributed to a combination of hydrolytic and oxidative degradation pathways.

Proposed Mechanism of Formation for Cangrelor Related Compound 8

The formation of Cangrelor Related Compound 8 from Cangrelor is proposed to occur through a two-step degradation pathway:

Step 1: Acid-Catalyzed Hydrolysis of the N-Glycosidic Bond

Cangrelor, like other nucleoside analogues, is susceptible to hydrolysis, particularly under acidic conditions. The N-glycosidic bond linking the purine base to the ribose sugar can be cleaved, releasing the purine derivative and the sugar-triphosphate portion. This degradation pathway is a known vulnerability for nucleosides.

This initial hydrolytic cleavage would result in the formation of an intermediate, N-(2-(methylthio)ethyl)-2-((3,3,3-trifluoropropyl)thio)-9H-purin-6-amine .

Step 2: Oxidation of the Thioether

The second step in the formation of Compound 8 is the oxidation of the thioether functionality on the N6 side chain of the purine intermediate. The sulfur atom in the methylthio group is susceptible to oxidation, leading to the formation of a sulfoxide. This oxidation can be promoted by various oxidizing agents or conditions, such as exposure to peroxides or atmospheric oxygen over time, particularly in the presence of light or metal ions.

This oxidative transformation of the intermediate yields the final structure of Cangrelor Related Compound 8.

The proposed overall formation pathway is depicted in the following diagram:

Figure 1. Proposed two-step formation pathway for Cangrelor Related Compound 8.

Scientific Rationale and Supporting Evidence

The proposed mechanism is grounded in established chemical principles and supported by findings from forced degradation studies of Cangrelor. A comprehensive study by Guvvala et al. investigated the degradation of Cangrelor under various stress conditions as per the International Council for Harmonisation (ICH) guidelines.[4] The study revealed that Cangrelor is particularly sensitive to acidic, basic, and oxidative conditions.[4]

The identification of degradation products resulting from hydrolysis and oxidation in this study strongly supports the proposed pathway for the formation of Compound 8. While the authors identified six major degradation products (DP-1 to DP-6), and noted that three were previously unreported, a direct correlation to a publicly named "Compound 8" is not made in the publication.[4] However, the formation of a sulfoxide derivative is a common outcome of oxidative stress on molecules containing thioether groups.

Furthermore, a U.S. Patent for pharmaceutical formulations of Cangrelor explicitly mentions the formation of an oxidized form of Cangrelor, described as N-[2-(methylsulfinyl)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-5′-adenylic acid monoanhydride with dichloromethylenebisphosphonic acid, as "impurity C".[1] This demonstrates that the oxidation of the methylthio group is a recognized degradation pathway for the intact Cangrelor molecule. It is therefore highly plausible that the purine base, once cleaved from the ribose-triphosphate chain, would also be susceptible to similar oxidation.

Experimental Protocols for Investigating Cangrelor Degradation

To experimentally verify the proposed formation mechanism of Cangrelor Related Compound 8, forced degradation studies are essential. The following are generalized protocols based on the study by Guvvala et al.[4]

Acidic Degradation Study

-

Preparation of Stock Solution: Accurately weigh and dissolve a known amount of Cangrelor in a suitable solvent (e.g., a mixture of acetonitrile and water) to obtain a stock solution of a specific concentration (e.g., 1 mg/mL).

-

Stress Condition: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

-

Incubation: Heat the solution in a water bath at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 24 hours).

-

Neutralization: After the incubation period, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M sodium hydroxide.

-

Analysis: Dilute the resulting solution with the mobile phase to a suitable concentration for analysis by a validated stability-indicating HPLC or UPLC-MS method.

Oxidative Degradation Study

-

Preparation of Stock Solution: Prepare a stock solution of Cangrelor as described in the acidic degradation protocol.

-

Stress Condition: To an aliquot of the stock solution, add an equal volume of a 3% solution of hydrogen peroxide.

-

Incubation: Keep the solution at room temperature for a specified duration (e.g., 2 hours).

-

Analysis: Dilute the resulting solution with the mobile phase to a suitable concentration for analysis by a validated stability-indicating HPLC or UPLC-MS method.

The workflow for these forced degradation studies can be visualized as follows:

Figure 2. General workflow for forced degradation studies of Cangrelor.

Quantitative Data Summary

The following table summarizes the typical conditions for forced degradation studies that can lead to the formation of hydrolytic and oxidative impurities of Cangrelor.

| Stress Condition | Reagent | Temperature | Time | Potential Products |

| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours | Cleavage of N-glycosidic bond |

| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours | Degradation of triphosphate chain |

| Oxidation | 3% H₂O₂ | Room Temp. | 2 hours | Sulfoxide formation |

Table 1: Summary of Forced Degradation Conditions for Cangrelor.

Conclusion

The formation of Cangrelor Related Compound 8, N-(2-(methylsulfinyl)ethyl)-2-((3,3,3-trifluoropropyl)thio)-9H-purin-6-amine, is a multi-step process initiated by the hydrolytic cleavage of the N-glycosidic bond of Cangrelor, followed by the oxidation of the resulting purine intermediate. This understanding is crucial for the implementation of effective control strategies in the manufacturing and formulation of Cangrelor to minimize the levels of this and other related impurities, thereby ensuring the quality and safety of this vital therapeutic agent. Further studies, including the isolation and characterization of this impurity from stressed samples of Cangrelor, would provide definitive confirmation of the proposed mechanism.

References

-

Guvvala, V., Subramanian, V. C., & Anireddy, J. (2019). A study on structural characterization of degradation products of cangrelor using LC/QTOF/MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 170, 327–334. [Link]

-

Cleanchem (n.d.). Cangrelor Impurity 8. Retrieved January 16, 2026, from [Link]

- U.S. Patent No. 9,700,575 B2. (2017). Pharmaceutical formulations comprising high purity cangrelor and methods for preparing and using the same.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9854012, Cangrelor. Retrieved January 16, 2026 from [Link].

-

Kubica, J., Adamski, P., & Paciorek, P. (2016). Cangrelor — Expanding therapeutic options in patients with acute coronary syndrome. Cardiology Journal, 23(5), 475–486. [Link]

-

Drugs.com (2023). Cangrelor. Retrieved January 16, 2026, from [Link]

Sources

- 1. US9700575B2 - Pharmaceutical formulations comprising high purity cangrelor and methods for preparing and using the same - Google Patents [patents.google.com]

- 2. Cangrelor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. cleanchemlab.com [cleanchemlab.com]

- 4. A study on structural characterization of degradation products of cangrelor using LC/QTOF/MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Review of Known Impurities in the Synthesis of Cangrelor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cangrelor is a potent, intravenous, direct-acting, and reversible P2Y12 receptor antagonist.[1] It is an analog of adenosine triphosphate (ATP) and is indicated as an adjunct to percutaneous coronary intervention (PCI) to reduce the risk of periprocedural thrombotic events.[2] Unlike oral antiplatelet agents such as clopidogrel, Cangrelor does not require metabolic activation, allowing for a rapid onset and offset of action.[3] This characteristic makes it a valuable therapeutic option in the acute setting of PCI.[3]

The chemical purity of the active pharmaceutical ingredient (API) is a critical attribute that directly impacts its safety and efficacy. The identification, characterization, and control of impurities in the drug substance are mandated by regulatory agencies worldwide. This guide provides a comprehensive review of the known impurities associated with the synthesis of Cangrelor, including process-related impurities and degradation products. It aims to offer a detailed understanding of their origins, mechanisms of formation, and the analytical methodologies employed for their detection and control.

Synthetic Pathways of Cangrelor

Understanding the synthetic route to Cangrelor is fundamental to identifying potential process-related impurities. A plausible synthesis of Cangrelor begins with 2-thiobarbituric acid and peracetyl-D-ribofuranose.[4] The synthesis involves several key transformations, including the construction of the purine ring system, N-alkylation to introduce the ribofuranose moiety, and subsequent phosphorylation to install the triphosphate analogue side chain.

A key intermediate in the synthesis of Cangrelor is 2-Thioadenosine monohydrate.[5] The industrial-scale preparation of this intermediate and the analysis of impurities formed during its synthesis are crucial for controlling the overall impurity profile of the final API.[5]

The following diagram illustrates a generalized synthetic pathway for Cangrelor, highlighting key intermediates and potential points of impurity introduction.

Caption: Generalized synthetic pathway of Cangrelor.

Process-Related Impurities

Process-related impurities are chemical substances that are formed as by-products during the synthesis of the API. These can include unreacted starting materials, intermediates, and products of side reactions. The control of these impurities is a critical aspect of process development and optimization.

Several process-related impurities in Cangrelor synthesis have been identified, often arising from incomplete reactions or side reactions of intermediates. For example, impurities can be introduced during the synthesis of the key intermediate, 2-thioadenosine monohydrate.[5] A study on this intermediate identified and characterized four process-related impurities.[5] A patent also describes two by-product impurities in an adenosine-2-thione intermediate, a substituted purine and a disulfide, which are challenging to separate due to their poor solubility and weak retention in reversed-phase chromatography.[6]

Degradation Products of Cangrelor

Cangrelor is susceptible to degradation under various stress conditions, leading to the formation of degradation products. Forced degradation studies are essential to identify these potential degradants and to develop stability-indicating analytical methods.[7][8]

A comprehensive forced degradation study of Cangrelor revealed that the drug substance is sensitive to acidic, basic, and oxidative conditions, while being stable under thermal and photolytic stress.[7] This study identified a total of six degradation products (DP-1 to DP-6), three of which were previously unreported.[7] The structures of these degradation products were elucidated using advanced analytical techniques such as LC/QTOF/MS/MS and NMR.[7]

A US patent also details several hydrolysis and oxidation degradants, designating them as Impurity A, B, C, D, and E.[9] The formation of these impurities is highly dependent on the pH of the environment.[9]

The primary degradation pathways for Cangrelor are:

-

Hydrolysis:

-

Acidic Conditions: Under acidic conditions, the primary degradation pathway is the hydrolysis of the glycosidic bond, leading to the formation of Impurity D (2-(3,3,3-trifluoropropylthio)-N-(2-(methylthio)ethyl)-adenine).[9]

-

General Hydrolysis: Hydrolysis of the dichloromethylenebisphosphonate group on Cangrelor leads to the formation of Impurity A (N-[2-(methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-5′-adenylic acid).[9] The rate of this hydrolysis decreases with increasing pH.[9]

-

-

Oxidation: The sulfide moiety in Cangrelor is susceptible to oxidation, forming a sulfoxide derivative, identified as Impurity C (N-[2-(methylsulfinyl)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-5′-adenylic acid monoanhydride with dichloromethylenebisphosphonic acid).[9]

The following diagram illustrates the major degradation pathways of Cangrelor.

Caption: Major degradation pathways of Cangrelor.

Summary of Known Impurities

The following table summarizes the key known impurities of Cangrelor, including their names, potential origins, and other relevant information.

| Impurity Name/Designation | CAS Number | Molecular Formula | Origin |

| Degradation Products | |||

| Impurity A / N-[2-(methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-5’-adenylic Acid | 163706-58-9 | C₁₆H₂₂F₃N₅O₇PS₂ | Hydrolysis |

| Impurity C / Cangrelor Sulfoxide | N/A | C₁₇H₂₅Cl₂F₃N₅O₁₄P₃S₂ | Oxidation |

| Impurity D / Des Ribose Cangrelor Impurity | 1830294-25-1 | C₁₁H₁₄F₃N₅S₂ | Acidic Hydrolysis |

| Process-Related Impurities/Intermediates | |||

| 2-Thioadenosine | 43157-50-2 | C₁₀H₁₃N₅O₄S | Intermediate |

| Cangrelor 6-Amino Triol Impurity | 163706-51-2 | C₁₃H₁₆F₃N₅O₄S | Process-related |

| Cangrelor Triacetate Impurity | 1830294-26-2 | C₂₂H₂₈F₃N₅O₇S₂ | Process-related |

| Other Potential Impurities | |||

| Cangrelor Dimer | 2353388-08-4 | C₃₄H₅₀Cl₄F₆N₁₀O₂₄P₆S₄ | By-product |

| N-Nitroso Cangrelor | N/A | C₁₇H₂₄Cl₂F₃N₆O₁₃P₃S₂ | Potential nitrosamine |

Note: This table is not exhaustive and includes impurities identified from various sources. The classification as "process-related" or "degradation product" is based on available information and may overlap.

Analytical Methodologies for Impurity Profiling

The detection and quantification of impurities in Cangrelor require sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique for this purpose.

A reported HPLC method for the determination of related substances in Cangrelor utilizes a Waters Symmetry C18 column (250 mm × 4.6 mm, 5 μm) with gradient elution. The mobile phase consists of 15 mmol·L⁻¹ ammonium phosphate sodium perchlorate solution (pH 7.0) and acetonitrile. Detection is performed at 242 nm with a column temperature of 30 °C. This method has been validated for the quantitative analysis of four known impurities (A, B, C, and D) and for controlling the limits of unknown impurities.

For the structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass analyzers like Quadrupole Time-of-Flight (QTOF), are indispensable.[7] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for the definitive structural characterization of isolated impurities.[7]

Experimental Protocol: HPLC Method for Related Substances

The following is a representative HPLC protocol for the analysis of Cangrelor and its related substances, based on published methods.

1. Chromatographic Conditions:

-

Column: Waters Symmetry C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 15 mmol·L⁻¹ ammonium phosphate sodium perchlorate solution, pH adjusted to 7.0 with phosphoric acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A suitable gradient program to separate the main peak from all known and unknown impurities.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 242 nm.

-

Injection Volume: Appropriate volume based on sample concentration and instrument sensitivity.

2. Sample Preparation:

-

Standard Solution: Prepare a standard solution of Cangrelor reference standard in a suitable diluent.

-

Impurity Standard Solutions: Prepare individual or mixed standard solutions of known impurities.

-

Sample Solution: Accurately weigh and dissolve the Cangrelor drug substance or drug product in the diluent to a specified concentration.

3. System Suitability:

-

Perform system suitability tests before sample analysis to ensure the chromatographic system is performing adequately. This typically includes parameters such as theoretical plates, tailing factor for the main peak, and resolution between critical peak pairs.

4. Data Analysis:

-

Identify and quantify impurities by comparing their retention times and peak areas with those of the reference standards. For unknown impurities, an area normalization method can be used for limit control.

The following diagram outlines the general workflow for impurity profiling.

Caption: General workflow for impurity profiling.

Conclusion

The control of impurities in the Cangrelor drug substance is paramount to ensuring its quality, safety, and efficacy. This technical guide has provided a comprehensive overview of the known process-related impurities and degradation products of Cangrelor. A thorough understanding of the synthetic pathways and degradation mechanisms is essential for the development of robust manufacturing processes and stable formulations. The application of advanced analytical techniques, particularly HPLC and LC-MS, is critical for the effective detection, characterization, and quantification of these impurities, ultimately leading to a safer and more effective therapeutic agent for patients.

References

-

Cangrelor: Package Insert / Prescribing Information / MOA - Drugs.com. (2025, August 25). Retrieved from [Link]

-

Guvvala, V., Subramanian, V. C., & Anireddy, J. S. (2019). A study on structural characterization of degradation products of cangrelor using LC/QTOF/MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 170, 327–334. [Link]

- US Patent No. US9700575B2. (2017). Pharmaceutical formulations comprising high purity cangrelor and methods for preparing and using the same.

-

A study on structural characterization of degradation products of cangrelor using LC/QTOF/MS/MS and NMR | Request PDF. (2025, August 5). Retrieved from [Link]

-

N-Nitroso Cangrelor: Synthesis Attempts and Failure Report (NAP Test) - Veeprho. (n.d.). Retrieved from [Link]

-

Cangrelor. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

-

Dosing and administration guide for KENGREAL® (cangrelor). (n.d.). Chiesi USA. Retrieved from [Link]

-

KENGREAL® (cangrelor) Dosing & Administration | HCP Website. (n.d.). Retrieved from [Link]

-

Kengreal (cangrelor) dosing, indications, interactions, adverse effects, and more. (n.d.). Medscape. Retrieved from [Link]

-

What is the recommended use and dosing regimen for Cangrelor (cangrelor) in patients undergoing percutaneous coronary intervention (PCI)? (2025, October 22). Dr.Oracle. Retrieved from [Link]

-

Guvvala, V., Subramanian, V. C., & Anireddy, J. (2019). A study on structural characterization of degradation products of cangrelor using LC/QTOF/MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 170, 327-334. [Link]

-

Liu, Y., Zhang, Y., & Li, J. (2018). Determination of related substances in cangrelor by HPLC. Chinese Journal of New Drugs, 27(15), 1775-1779. [Link]

-

Bakhtiar, R., & Kheir, A. (2014). Identification of the major degradation pathways of ticagrelor. Journal of pharmaceutical and biomedical analysis, 98, 243-51. [Link]

-

Cangrelor Impurities and Related Compound - Veeprho. (n.d.). Retrieved from [Link]

- CN Patent No. CN105949258A. (2016). Synthesis method of cangrelor intermediate.

-

CANGRELOR - All About Drugs. (2014, February 24). Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Cangrelor. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Franchi, F., Rollini, F., & Angiolillo, D. J. (2016). Cangrelor: A review on its mechanism of action and clinical development. Expert Opinion on Drug Discovery, 11(8), 813-824. [Link]

-

Angiolillo, D. J., & Franchi, F. (2011). Cangrelor: a review on its mechanism of action and clinical development. Expert review of clinical pharmacology, 4(1), 13–24. [Link]

- CN Patent No. CN112630349B. (2021). HPLC (high performance liquid chromatography) detection method for Cangrelor intermediate impurities.

-

Guntupalli, R., Prasad, A. R., Kumar, B. S., & Shabi, S. (2016). Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MSn, NMR and their synthesis. Journal of pharmaceutical and biomedical analysis, 120, 248-60. [Link]

-

Dobesh, P. P., & Oestreich, J. H. (2014). Cangrelor: A New Route for P2Y12 Inhibition. Pharmacotherapy, 34(10), 1061–1076. [Link]

-

Cangrelor-impurities | Pharmaffiliates. (n.d.). Retrieved from [Link]

-

Prasad, A. R., Guntupalli, R., Kumar, B. S., & Shabi, S. (2016). Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MS(n), NMR and their synthesis. Journal of pharmaceutical and biomedical analysis, 120, 248–260. [Link]

-

Kumar, V. S., Kumar, K. R., & Kumar, M. K. (2018). SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. Rasayan Journal of Chemistry, 11(4), 1547-1554. [Link]

-

Franchi, F., Rollini, F., & Angiolillo, D. J. (2021). Cangrelor: Clinical Data, Contemporary Use, and Future Perspectives. Journal of the American Heart Association, 10(13), e021175. [Link]

-

Saborido, M., & Sarotti, A. M. (2020). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Magnetic Resonance in Chemistry, 58(7), 599-616. [Link]

-

Kumar, P., & Singh, S. (2023). UV spectroscopy and HPLC method Development for the Estimation of Aspirin and Ticgrelor in Marketed formulation. Chemistry Research Journal, 8(5), 11-19. [Link]

-

Ferlini, M., Raone, L., Bendotti, S., Currao, A., Primi, R., Bongiorno, A., Fava, C., Dall'Oglio, L., Adamo, M., & Metra, M. (2023). Cangrelor in Patients Undergoing Percutaneous Coronary Intervention After Out-of-Hospital Cardiac Arrest. Journal of Clinical Medicine, 12(1), 329. [Link]

-

Sultana, N., & Arayne, M. S. (2018). MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. Acta Scientific Pharmaceutical Sciences, 2(9), 42-50. [Link]

-

Al-Shdefat, R., Al-Khateeb, A., & Al-Zoubi, H. (2019). Ultra-fast liquid chromatography method for the determination of ticagrelor in pharmaceutical formulations and spiked plasma samples. ACG Publications, 13(3), 205-212. [Link]

-

Capodanno, D., & Angiolillo, D. J. (2021). The role of cangrelor in acute and high-risk PCI settings. European Heart Journal Supplements, 23(Suppl E), E58-E63. [Link]

-

Wozniak, K., & Czerwińska, K. (2024). High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review. Current pharmaceutical analysis, 20(1), 3–17. [Link]

-

Dwivedi, A., & Sharma, S. (2017). Characterization of the degradation products of bambuterol using LCMS-QTOF and NMR. Journal of pharmaceutical and biomedical analysis, 145, 393-402. [Link]

Sources

- 1. Cangrelor: a review on its mechanism of action and clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cangrelor: A New Route for P2Y12 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cangrelor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Cangrelor - Wikipedia [en.wikipedia.org]

- 5. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 6. CN112630349B - HPLC (high performance liquid chromatography) detection method for Cangrelor intermediate impurities - Google Patents [patents.google.com]

- 7. A study on structural characterization of degradation products of cangrelor using LC/QTOF/MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. US9700575B2 - Pharmaceutical formulations comprising high purity cangrelor and methods for preparing and using the same - Google Patents [patents.google.com]

A Technical Guide to Understanding the Origin of Impurities in Cangrelor Drug Substance

Abstract

Cangrelor is a potent, intravenous, direct-acting P2Y12 platelet inhibitor used to prevent thrombotic events during percutaneous coronary intervention (PCI).[1] Ensuring the purity of the Cangrelor drug substance is paramount for its safety and efficacy. This guide provides an in-depth analysis of the origins of impurities in Cangrelor, delineating between process-related impurities stemming from the synthetic route and degradation products arising from storage and handling. By understanding the mechanistic basis of impurity formation, researchers and drug development professionals can implement robust control strategies to ensure the quality of the final drug product.

Introduction: The Criticality of Impurity Profiling in Cangrelor

An impurity in any active pharmaceutical ingredient (API) is defined as any component that is not the chemical entity of the drug substance itself.[2] For a potent, intravenously administered drug like Cangrelor, the presence of impurities can have significant implications, potentially altering efficacy, causing toxic effects, or impacting the stability of the drug product.[3] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Pharmacopoeia (EP) have stringent guidelines for the identification, qualification, and control of impurities.[4][5]

Cangrelor's molecular structure, an analogue of adenosine triphosphate (ATP), features several moieties susceptible to chemical transformation, including thioether linkages and a complex polyphosphate side chain.[6] These structural features, while key to its pharmacological activity, also represent potential sites for the formation of impurities during both synthesis and shelf-life. This guide will explore the primary pathways through which these impurities emerge.

Unraveling Process-Related Impurities

Process-related impurities are substances that are formed or introduced during the manufacturing process of the API.[7] Their origin can be traced back to starting materials, intermediates, by-products from side reactions, and reagents. The synthesis of Cangrelor is a multi-step process where the quality of each intermediate is critical to the purity of the final product.[5]

Key Intermediates and Their Potential Impurities

A vital intermediate in the synthesis of Cangrelor is 2-Thioadenosine.[8][9] The industrial-scale preparation and analysis of this intermediate have revealed several potential process-related impurities.[9] For example, impurities such as substituted purines and disulfides can arise during its synthesis.[8] A robust high-performance liquid chromatography (HPLC) method is necessary to detect and control these impurities in the intermediate, as they can be carried through to the final API.[8]

Other known process-related impurities include synthetic intermediates that remain due to incomplete reactions or inadequate purification.[4] Examples of commercially available reference standards for such impurities include:

The following diagram illustrates a simplified conceptual workflow for identifying and controlling process-related impurities during Cangrelor synthesis.

Caption: Workflow for In-Process Control (IPC) of Synthesis Impurities.

Degradation Pathways of Cangrelor

Degradation impurities are formed when the drug substance is exposed to stress conditions such as acid, base, oxidation, heat, or light over time.[10] Forced degradation studies are essential to identify the potential degradation products and establish the intrinsic stability of the drug molecule.[11]

Hydrolytic Degradation

Cangrelor is particularly sensitive to hydrolysis under both acidic and basic conditions.[3][12] The degradation is pH-dependent, with greater instability observed at acidic pH.[3] The primary sites for hydrolysis are the complex phosphate chain and the N-glycosidic bond.

-

Hydrolysis of the Phosphate Moiety: Cleavage of the P-O-P bonds in the dichloromethylenebisphosphonic acid group is a major degradation pathway. This leads to the formation of dephosphorylated and partially dephosphorylated analogues.[6] One such key degradant is referred to as Impurity A .[3]

-

Hydrolysis of the Glycosidic Bond: Cleavage of the bond between the ribose sugar and the purine base results in the formation of Impurity D , or Des Ribose Cangrelor Impurity.[3][6]

Oxidative Degradation

The thioether linkages in the Cangrelor molecule are susceptible to oxidation.[6] Forced degradation studies using agents like hydrogen peroxide have confirmed this vulnerability.[11][12]

-

Sulfoxide Formation: Oxidation of the methylthioethyl group can lead to the formation of Cangrelor Sulfoxide , also known as Impurity C .[3][6][13]

Stability Under Other Conditions

Formal forced degradation studies have shown that Cangrelor is relatively stable under thermal (e.g., 80°C for 48 hours) and photolytic stress conditions as per ICH guidelines.[12][14]

The following diagram illustrates the main degradation pathways for Cangrelor.

Caption: Primary Degradation Pathways of Cangrelor.

Summary of Known Cangrelor Impurities

The table below summarizes key impurities that have been identified and are often monitored during the quality control of Cangrelor drug substance.[3][4][6][13]

| Impurity Name/Type | Potential Origin | Classification |

| Impurity A | Hydrolysis of dichloromethylenebisphosphonic acid group | Degradation Product |

| Impurity C (Sulfoxide) | Oxidation of thioether linkage | Degradation Product |

| Impurity D (Des Ribose) | Hydrolysis of the glycosidic bond | Degradation Product |

| Cangrelor 6-Amino Triol | Synthetic Route | Process-Related |

| 2-Thioadenosine | Starting Material / Intermediate | Process-Related |

| N-Nitroso Cangrelor | Potential nitrosation reaction | Process/Degradation |

| Cangrelor Dimer | Side reaction during synthesis or storage | Process/Degradation |

Note: This table is not exhaustive but represents common impurities cited in public domain literature and by reference standard suppliers.

Analytical Strategies for Impurity Detection and Control

A robust, stability-indicating analytical method is crucial for separating and quantifying all potential impurities in Cangrelor.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the standard for analyzing related substances in Cangrelor.[2][15]

-

Methodology: A typical method employs a reversed-phase C18 column with a gradient elution mobile phase, often consisting of a phosphate buffer and acetonitrile.[15] The detection wavelength is commonly set around 242 nm.[15]

-

Validation: The method must be validated according to ICH guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness, ensuring it can separate all known degradation products and process-related impurities from the main Cangrelor peak.[10][15]

Structural Elucidation

For the identification and characterization of unknown impurities discovered during stability studies or process development, more advanced techniques are required.

-

LC-MS/MS: Liquid Chromatography coupled with Tandem Mass Spectrometry is invaluable for obtaining molecular weight information and fragmentation patterns of unknown impurities.[7][12][16]

-

NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy is used to confirm the definitive structure of isolated impurities.[7][12]

Experimental Protocol: Forced Degradation Study

The following protocol provides a framework for conducting a forced degradation study on Cangrelor drug substance, as mandated by ICH guidelines.[10]

Objective: To identify the potential degradation products of Cangrelor under various stress conditions and to establish a stability-indicating analytical method.

Materials:

-

Cangrelor Drug Substance

-

Hydrochloric Acid (HCl), 0.1N

-

Sodium Hydroxide (NaOH), 0.1N

-

Hydrogen Peroxide (H₂O₂), 3%

-

High-purity water

-

Calibrated HPLC-UV system, LC-MS system

-

Photostability chamber, oven

Procedure:

-

Acid Hydrolysis:

-

Dissolve Cangrelor in 0.1N HCl.

-

Incubate at 60°C for a specified time (e.g., 2-8 hours).

-

Neutralize the solution, dilute to a known concentration, and analyze by HPLC.

-

-

Base Hydrolysis:

-

Dissolve Cangrelor in 0.1N NaOH.

-

Keep at room temperature for a specified time (e.g., 1-4 hours).

-

Neutralize the solution, dilute, and analyze by HPLC.

-

-

Oxidative Degradation:

-

Dissolve Cangrelor in a solution of 3% H₂O₂.

-

Keep at room temperature for a specified time (e.g., 4-12 hours).

-

Dilute and analyze by HPLC.

-

-

Thermal Degradation:

-

Store solid Cangrelor powder in an oven at 80°C for 48 hours.

-

Dissolve the stored sample, dilute, and analyze by HPLC.

-

-

Photolytic Degradation:

-

Expose solid Cangrelor powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

-

Dissolve the exposed sample, dilute, and analyze by HPLC.

-

-

Analysis:

-

For all samples, compare the chromatograms to that of an unstressed control sample.

-

Identify and quantify the degradation peaks.

-

Perform peak purity analysis to ensure the main Cangrelor peak is free from co-eluting impurities.

-

If unknown impurities are detected above the identification threshold, proceed with structural elucidation using LC-MS/MS and NMR.[12]

-

Conclusion

The impurity profile of Cangrelor is a direct reflection of its synthetic pathway and inherent molecular stability. The primary sources of impurities are residual intermediates from manufacturing, such as 2-Thioadenosine, and degradation products arising from hydrolysis and oxidation.[6][8][12] Hydrolytic cleavage of the phosphate side chain and the glycosidic bond, along with oxidation of the thioether moiety, represent the most significant degradation pathways.[3] A thorough understanding of these formation mechanisms, supported by rigorous forced degradation studies and validated, stability-indicating analytical methods, is essential for the development, manufacturing, and regulatory approval of a safe and effective Cangrelor drug product.[4][11]

References

- StatPearls. (2023-07-23). Cangrelor. NCBI Bookshelf.

- Benchchem. Methods to prevent Cangrelor degradation during in vitro experiments. Benchchem.

- SynThink Research Chemicals. Cangrelor Impurities Standards. SynThink Research Chemicals.

- Veeprho.

- Guvvala, V., et al. (2019-06-05). A study on structural characterization of degradation products of cangrelor using LC/QTOF/MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis.

- Google Patents. (CN112630349B). HPLC (high performance liquid chromatography)

- ResearchGate. (2025-08-07).

- Pharmaffiliates. Cangrelor-impurities.

- Google Patents. (US9700575B2). Pharmaceutical formulations comprising high purity cangrelor and methods for preparing and using the same.

- ResearchGate. (2025-08-05). A study on structural characterization of degradation products of cangrelor using LC/QTOF/MS/MS and NMR | Request PDF.

- PubMed.

- ResearchGate. Structures of process-related impurities of , , , and . | Download Scientific Diagram.

- Benchchem. An In-depth Technical Guide to Cangrelor Impurity 4. Benchchem.

- ResearchGate.

- accessdata.fda.gov. (2014-04-16). 204958Orig1s000.

- MedCrave online. (2016-12-14).

- Biotech Spain. (2025-09-22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.

- PubMed. (2017-01-02). Development of Impurity Profiling Methods Using Modern Analytical Techniques.

- IJSRST. (2020-11-11). Development of Impurity Profiling Methods Using Modern Analytical Techniques.

Sources

- 1. Cangrelor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. biotech-spain.com [biotech-spain.com]

- 3. US9700575B2 - Pharmaceutical formulations comprising high purity cangrelor and methods for preparing and using the same - Google Patents [patents.google.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. veeprho.com [veeprho.com]

- 7. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN112630349B - HPLC (high performance liquid chromatography) detection method for Cangrelor intermediate impurities - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. medcraveonline.com [medcraveonline.com]

- 11. researchgate.net [researchgate.net]

- 12. A study on structural characterization of degradation products of cangrelor using LC/QTOF/MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. ijprajournal.com [ijprajournal.com]

An In-Depth Technical Guide to the Exploratory Forced Degradation Analysis of Cangrelor

Abstract

Forced degradation studies are a cornerstone of pharmaceutical development, mandated by regulatory agencies to elucidate the intrinsic stability of a drug substance, identify potential degradation products, and develop stability-indicating analytical methods.[1][2][3] This guide provides a comprehensive, technically-grounded framework for conducting an exploratory forced degradation study of Cangrelor (Kengreal®). Cangrelor, an intravenous, direct-acting P2Y12 platelet receptor inhibitor, possesses a complex structure analogous to adenosine triphosphate (ATP), featuring a triphosphate bridge and a thioether moiety.[4][5][6] These functional groups present specific vulnerabilities to hydrolytic and oxidative stress. This document details the strategic planning, experimental design, step-by-step protocols, and analytical considerations necessary to thoroughly investigate its degradation profile.

Introduction: The Scientific & Regulatory Imperative

Cangrelor is a critical therapeutic agent used as an adjunct to percutaneous coronary intervention (PCI) to reduce the risk of thrombotic events.[7][8] Its chemical structure, N6-[2-(methylthio)ethyl]-2-[(3,3,3,-trifluoropropyl)-5'-adenylic acid, monanhydride with (dichloromethylene) bisphosphonic acid, is unique and effective but also harbors potential stability liabilities.[4][6]

The primary objectives of a forced degradation study for Cangrelor are:

-

Pathway Elucidation: To identify the likely degradation pathways under a variety of stress conditions.[3]

-

Degradant Identification: To generate and characterize potential degradation products that could arise during manufacturing, shipping, or storage.[2]

-

Method Development: To provide the necessary samples to develop and validate a robust, stability-indicating analytical method capable of separating the active pharmaceutical ingredient (API) from all process- and degradation-related impurities.[1][3]

-

Formulation & Packaging Guidance: To inform the development of a stable drug product by understanding its sensitivities to heat, light, pH, and oxygen, thereby guiding the selection of excipients and packaging.

These studies are mandated by the International Council for Harmonisation (ICH) under guidelines Q1A(R2) and Q1B, which set the standard for stress testing new drug substances and products.[1][3]

Structural Analysis of Cangrelor's Vulnerabilities

A proactive analysis of Cangrelor's structure is paramount for designing an effective study. Two key areas are immediately apparent:

-

The Polyphosphate Bridge: Analogous to ATP, the P-O-P bonds in the triphosphate chain are susceptible to hydrolysis.[9] This reaction is often catalyzed by acidic or basic conditions and can lead to the cleavage of one or more phosphate groups, resulting in dephosphorylated and partially dephosphorylated analogs.[10][11]

-

The Thioether (Sulfide) Linkage: The methylthioethyl group contains a sulfur atom that is a prime target for oxidation.[12] Oxidizing agents can convert the thioether to a sulfoxide and potentially further to a sulfone.[12][13]

Understanding these potential weak points allows for a targeted experimental design.

Strategic Planning & Experimental Design

The goal of forced degradation is not to completely destroy the molecule but to induce a target degradation of 5-20%.[1][14] This level of degradation is sufficient to produce and detect major degradants without generating secondary or tertiary products that are irrelevant under normal storage conditions.

Overall Experimental Workflow

The logical flow of a forced degradation study is critical for ensuring data integrity and efficiency.

Caption: High-level workflow for a Cangrelor forced degradation study.

Selection of Stress Conditions

The conditions outlined below are based on ICH Q1A(R2) guidelines and tailored to the known chemistry of Cangrelor.[1]

| Stress Condition | Typical Reagent/Condition | Target Degradation (%) | Rationale & Key Considerations for Cangrelor |

| Acid Hydrolysis | 0.1 N HCl, 60°C | 5-20% | To challenge the polyphosphate bridge. Monitor for cleavage of P-O bonds. |

| Base Hydrolysis | 0.1 N NaOH, Room Temp | 5-20% | Polyphosphate hydrolysis is also base-catalyzed. Amide bonds, though more stable, could also be susceptible. |

| Oxidation | 3% H₂O₂, Room Temp | 5-20% | To specifically target the thioether moiety, leading to sulfoxide/sulfone formation. |

| Thermal | 80°C, Dry Heat | 5-20% | To assess the overall thermal stability of the molecule in the solid state. |

| Photostability | ICH Q1B Conditions | 5-20% | Expose solid drug and solution to ≥1.2 million lux hours (visible) and ≥200 watt hours/m² (UVA).[15][16][17] |

Execution: Protocols & Methodologies

Safety Precaution: All work should be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and gloves, is mandatory.

Stock Solution Preparation

-

Cangrelor Stock: Accurately weigh and dissolve Cangrelor API in a suitable solvent (e.g., water or a mild buffer in which it is stable) to create a 1.0 mg/mL stock solution.

-

Stressing Agent Stocks: Prepare 1.0 N HCl, 1.0 N NaOH, and 30% H₂O₂. These will be diluted to the final working concentrations.

Forced Degradation Protocols (Example)

Protocol 3.2.1: Acid Hydrolysis

-

Pipette 5.0 mL of the Cangrelor stock solution (1.0 mg/mL) into a 25 mL volumetric flask.

-

Add 5.0 mL of 0.5 N HCl to initiate the reaction (final concentration will be ~0.1 N HCl).

-

Place the flask in a thermostatically controlled water bath at 60°C.

-

Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

-

Immediately neutralize the aliquot with an equivalent amount of 0.1 N NaOH.

-

Dilute to a final concentration of ~50 µg/mL with mobile phase for analysis.

-

Analyze immediately via HPLC.

Protocol 3.2.2: Oxidative Degradation

-

Pipette 5.0 mL of the Cangrelor stock solution into a 25 mL volumetric flask.

-

Add 2.5 mL of 30% H₂O₂ (final concentration will be ~3%). Protect from light by wrapping the flask in aluminum foil.

-

Store at room temperature.

-

Withdraw and analyze aliquots at specified time points (e.g., 1, 2, 4, 8 hours).

-

Dilute to a final concentration of ~50 µg/mL with mobile phase for analysis.

(Note: Similar protocols would be followed for basic, thermal, and photolytic stress, adjusting conditions as necessary to achieve the target degradation.)

Development of a Stability-Indicating HPLC Method